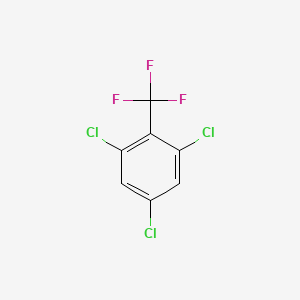

1,3,5-Trichloro-2-(trifluoromethyl)benzene

Description

Contextualization within Fluorine and Chlorine Chemistry

The fields of fluorine and chlorine chemistry are mature and vital to modern organic synthesis. Chlorine, a versatile halogen, is often introduced to aromatic rings to modify reactivity or serve as a leaving group in subsequent reactions. The synthesis of polysubstituted chlorinated aromatics like 1,3,5-trichlorobenzene (B151690) is a well-established area of study. niscpr.res.inwikipedia.org

Fluorine chemistry, and particularly the incorporation of the trifluoromethyl (-CF3) group, has gained immense importance over the past few decades. The -CF3 group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates and agrochemicals. beilstein-journals.org The synthesis of trifluoromethylated aromatics often leverages chlorinated precursors. A common industrial method involves the halogen exchange reaction, where a trichloromethyl (-CCl3) group is converted to a -CF3 group using a fluorinating agent like hydrogen fluoride (B91410). google.comgoogle.comnih.gov Therefore, 1,3,5-Trichloro-2-(trifluoromethyl)benzene stands at the intersection of these two domains, representing a hybrid structure whose synthesis and reactivity are governed by the principles of both chlorine and fluorine chemistry.

Overview of Electron-Withdrawing Substituents in Aromatic Systems

Substituents on a benzene (B151609) ring are broadly classified as either electron-donating or electron-withdrawing, based on their ability to increase or decrease the electron density of the aromatic system. Electron-withdrawing groups (EWGs) pull electron density away from the ring, primarily through inductive effects and, in some cases, resonance. This has significant consequences for the molecule's reactivity.

The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect deactivates the benzene ring, making it significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. youtube.comucalgary.ca Similarly, chlorine atoms are also electron-withdrawing, albeit less strongly than the -CF3 group. beilstein-journals.orgreddit.com

In this compound, the cumulative effect of three chlorine atoms and a trifluoromethyl group creates a highly electron-poor aromatic ring. Such a high degree of electron deficiency dictates the molecule's chemical behavior, making it susceptible to nucleophilic aromatic substitution while being highly resistant to electrophilic attack. The directing effects of these substituents are also critical; the -CF3 group, for instance, is a strong meta-director in electrophilic substitution reactions. ucalgary.caquora.com The interplay of these four EWGs makes the molecule a fascinating substrate for studying fundamental principles of aromatic reactivity.

Research Landscape of Polysubstituted Benzenes

Polysubstituted benzenes—aromatic rings bearing multiple substituents—are ubiquitous in functional materials and bioactive molecules. sciencedaily.com The precise spatial arrangement of different functional groups allows for the fine-tuning of a molecule's properties, from its electronic absorption spectrum to its biological activity. aip.org However, the synthesis of heavily substituted benzenes, especially those with specific, pre-determined substitution patterns, remains a significant challenge in organic synthesis. sciencedaily.comfiveable.me Chemists must devise multi-step strategies that carefully consider the directing effects of existing substituents at each stage. fiveable.melibretexts.org

The research landscape is focused on developing novel and efficient synthetic methodologies to access these complex structures. sciencedaily.com Heavily halogenated compounds like this compound are part of this landscape. They serve not only as targets for synthetic chemists to test new reactions but also as versatile intermediates. The chlorine atoms can potentially be replaced through various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Scope and Objectives of Research on this compound

Research focused on this compound and related structures is driven by several objectives. A primary goal is its utilization as a building block in organic synthesis. bldpharm.com Its unique electronic properties make it a precursor for creating novel compounds with potential applications in materials science and medicinal chemistry. For example, polysubstituted aromatic cores are integral to the development of advanced polymers and organic electronic devices. sciencedaily.com

Another key objective is the exploration of its reactivity. Understanding how this highly electron-deficient ring behaves in various chemical transformations can lead to the discovery of new synthetic methods. Researchers may investigate its potential in nucleophilic substitution reactions or its use in forming organometallic complexes. The molecule serves as a platform to probe the limits of aromatic chemistry and to develop new rules for predicting reactivity in highly substituted systems.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 567-59-9 bldpharm.comchemsrc.com |

| Molecular Formula | C₇H₂Cl₃F₃ bldpharm.com |

| Molecular Weight | 249.45 g/mol bldpharm.com |

| MDL Number | MFCD00128886 bldpharm.com |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDDENGASVDXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548395 | |

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-59-9 | |

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1,3,5 Trichloro 2 Trifluoromethyl Benzene

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 1,3,5-trichloro-2-(trifluoromethyl)benzene makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, is known to enhance the rate of such substitutions. msu.edu

Amination reactions on structurally similar, highly halogenated and electron-deficient aromatic compounds have been documented. For instance, the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene with high-pressure ammonia at elevated temperatures yields triaminotrinitrobenzene (TATB). It is plausible that this compound could undergo analogous reactions with ammonia or amines, where one or more chlorine atoms are substituted by amino groups, likely requiring vigorous reaction conditions.

| Nucleophile | Potential Product | Reaction Conditions |

| Hydroxide (OH⁻) | Trichlorohydroxy(trifluoromethyl)benzene derivative | High temperature and pressure |

| Ammonia (NH₃) | Trichloroamino(trifluoromethyl)benzene derivative | High temperature and pressure |

The rate and regioselectivity of nucleophilic attack are governed by both steric and electronic factors.

Electronic Influences: The trifluoromethyl group is a powerful electron-withdrawing group, primarily through its strong inductive effect. nih.gov The three chlorine atoms also withdraw electron density from the ring. This cumulative electron withdrawal significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby facilitating the reaction. msu.edu The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack.

Steric Influences: Steric hindrance can play a significant role in determining the site of nucleophilic attack. The bulky trifluoromethyl group and the adjacent chlorine atoms at positions 1 and 3 can sterically hinder the approach of a nucleophile to the chlorine atoms at these positions. reddit.comreddit.com Consequently, the chlorine atom at position 5, which is less sterically encumbered, might be more susceptible to substitution, depending on the size of the attacking nucleophile. For a chemical reaction to occur, the reacting molecules must physically collide, and steric bulk can create electrostatic repulsion, making it more difficult for the molecules to approach and react. reddit.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound are expected to be very slow. The aromatic ring is strongly deactivated by the cumulative electron-withdrawing effects of the trifluoromethyl and chloro substituents. studymind.co.uk These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edutotal-synthesis.com

The directing effects of the substituents on the ring determine the position of an incoming electrophile.

Trifluoromethyl Group (-CF₃): This is a strong deactivating group and a meta-director. vanderbilt.edulibretexts.org It directs incoming electrophiles to the positions meta to itself.

Chloro Groups (-Cl): Halogens are deactivating groups but are ortho-, para-directors. libretexts.org

In this compound, the directing effects of the substituents are in opposition, leading to a complex regiochemical outcome. The trifluoromethyl group at C2 directs towards C4 and C6 (meta positions). The chlorine atoms at C1 and C3 direct towards C2, C4, and C6 (ortho and para positions), while the chlorine at C5 directs towards C1, C3, and the remaining unsubstituted carbon (ortho and para positions). When a benzene ring has two or more substituent groups, each influences subsequent substitution reactions, and the position of a new substituent depends on the orientation of the existing groups and their individual directing effects. msu.edu Given the strong deactivating nature of all substituents, forcing conditions would be required for any electrophilic substitution to occur. The combined deactivating effects would likely make such reactions synthetically challenging.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its deactivating effect on electrophilic aromatic substitution is significantly greater than that of a nitro group (-NO₂). vanderbilt.edu For example, the relative rate of nitration for (trifluoromethyl)benzene is approximately 2.5 x 10⁻⁵ compared to benzene (rate = 1). vanderbilt.edu In comparison to other electron-withdrawing groups, the reactivity of the aromatic ring in this compound towards electrophiles is expected to be extremely low.

| Compound | Substituent(s) | Relative Reactivity (Nitration) | Directing Effect |

| Benzene | -H | 1 | N/A |

| Toluene (B28343) | -CH₃ | 20-25 | Ortho, Para |

| (Trifluoromethyl)benzene | -CF₃ | 2.5 x 10⁻⁵ vanderbilt.edu | Meta vanderbilt.edu |

| Nitrobenzene | -NO₂ | ~10⁻⁷ | Meta |

| This compound | -CF₃, -Cl (x3) | Extremely Low | Complex/Antagonistic |

Reductive Transformations

Information regarding specific reductive transformations of this compound is not prevalent in the provided search results. However, general reactions for related functional groups can be considered. The trifluoromethyl group is generally stable to reduction. The chloro groups on the aromatic ring could potentially be removed through catalytic hydrogenation or with reducing agents like zinc in the presence of an acid, although this would likely require harsh conditions due to the stability of aryl-halide bonds.

Reductive Dechlorination Pathways

The reductive dechlorination of chlorinated aromatic compounds is a critical degradation pathway, particularly in anaerobic environments. While specific studies on this compound are not extensively documented, the mechanistic pathways can be inferred from studies on closely related compounds, such as 1,3,5-trichlorobenzene (B151690) (TCB).

For TCB, reductive dechlorination has been shown to proceed sequentially under methanogenic conditions, though it is notably more resistant to degradation than other isomers. nih.gov The process involves the replacement of a chlorine atom with a hydrogen atom, typically mediated by microbial communities or chemical reductants. Studies on various chlorobenzene congeners have identified Dehalococcoides and Dehalobacter species as key microorganisms capable of this transformation. nih.gov

The mechanism of reductive dechlorination often involves the transfer of an electron to the aromatic ring, forming a radical anion. This intermediate then expels a chloride ion to form an aryl radical, which subsequently abstracts a hydrogen atom from the surrounding medium to yield the dechlorinated product.

Table 1: Comparison of Properties of Related Chlorinated Benzenes

| Compound | Molecular Formula | Reductive Dechlorination Potential | Key Features |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | Documented, but often slow and isomer-dependent. nih.gov | Parent compound for comparison. |

| This compound | C₇H₂Cl₃F₃ | Inferred to be reactive due to high electron deficiency. | The -CF3 group enhances the electron-withdrawing nature of the molecule. |

Reduction of the Trifluoromethyl Group

The trifluoromethyl group is generally considered stable, but it can undergo reduction under specific conditions. The reduction of trifluoromethylarenes, particularly those bearing other electron-withdrawing groups, can lead to selective hydrodefluorination, converting the -CF3 group to a difluoromethyl (-CF2H) group. acs.orgnih.gov

Mechanistic studies have shown that this transformation can be initiated by a single-electron transfer (SET) to the trifluoromethylarene, forming a radical anion. acs.orgnih.gov This radical anion intermediate is unstable and undergoes mesolytic cleavage of a carbon-fluorine (C-F) bond to release a fluoride (B91410) ion and generate a difluorobenzylic radical. nih.gov This radical can then be trapped by a hydrogen atom donor to yield the final difluoromethylarene product. acs.orgnih.gov

This process has been achieved using organophotoredox catalysis, where a photocatalyst, upon excitation by light, facilitates the electron transfer to the trifluoromethylarene. acs.orgnewiridium.comnih.govnih.gov The success of this reduction is highly dependent on the electronic properties of the aromatic ring. Electron-deficient trifluoromethylarenes are more susceptible to this reductive defluorination because the electron-withdrawing groups stabilize the radical anion intermediate, facilitating its formation. acs.orgnih.gov Given that this compound is highly electron-deficient due to the three chlorine atoms, it is a prime candidate for such reductive defluorination pathways.

Table 2: Mechanistic Steps in Reductive Defluorination of Trifluoromethylarenes

| Step | Description | Intermediate Species |

| 1 | Single-Electron Transfer (SET) to the arene. | Radical Anion (Ar-CF₃)•⁻ |

| 2 | Mesolytic C-F Bond Cleavage | Difluorobenzylic Radical (Ar-CF₂)• and Fluoride Ion (F⁻) |

| 3 | Hydrogen Atom Transfer (HAT) | Difluoromethylarene (Ar-CF₂H) |

Oxidative Reactions

Oxidation of the Trifluoromethyl Group

The trifluoromethyl group is exceptionally resistant to oxidation. This stability is attributed to the high strength of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry, making its oxidative cleavage energetically unfavorable. Consequently, the -CF3 group is often used in drug design to protect a molecule from metabolic oxidation.

While there are methods for the oxidation of related organofluorine compounds, such as trifluoromethyl sulfides to trifluoromethyl sulfoxides and sulfones, these reactions target the sulfur atom rather than the C-F bonds of the trifluoromethyl group itself. rsc.orgresearchgate.net Direct oxidation of the trifluoromethyl group on an aromatic ring to other functional groups, such as a carboxylic acid, is not a common transformation and requires harsh conditions that would likely degrade the rest of the molecule.

Oxidative Reactivity in Substituted Benzenes

The oxidative reactivity of the benzene ring in this compound is significantly diminished by its substituents. Both chlorine atoms and the trifluoromethyl group are strongly deactivating, meaning they withdraw electron density from the aromatic ring. This deactivation makes the ring less susceptible to attack by electrophiles, which are the reactive species in many oxidative processes, including aromatic hydroxylation and electrophilic aromatic substitution.

The combined deactivating effect of three chlorine atoms and a trifluoromethyl group makes the aromatic nucleus of this compound highly electron-poor and thus very resistant to oxidative degradation. Any potential oxidative reaction would likely require extremely powerful oxidizing agents and harsh conditions.

Radical Reactions

Involvement in Radical Processes

This compound can be involved in radical reactions primarily through two pathways: reactions involving the trifluoromethyl group and reactions involving the chloro-substituents.

As discussed in the context of its reduction (Section 3.3.2), the trifluoromethyl group can accept an electron to form a radical anion, which then fragments to produce a difluorobenzylic radical. nih.gov This demonstrates the compound's ability to participate in radical processes initiated by electron transfer. This difluorobenzylic radical is a key intermediate that can engage in further reactions, such as hydrogen atom abstraction or coupling with other radical species. nih.gov

Additionally, the carbon-chlorine bonds on the aromatic ring can undergo homolytic cleavage under certain conditions, such as photolysis or reaction with potent radical initiators, to form aryl radicals. While the C-Cl bond is strong, it is generally weaker than the C-F bond. Radical-mediated dehalogenation is a known process for chlorinated aromatic compounds. For example, benzylic halogenation proceeds via a free radical mechanism, highlighting the susceptibility of halogenated compounds to radical attack under specific conditions. youtube.com The aryl radicals formed from the cleavage of C-Cl bonds would be highly reactive and could participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with other molecules in the system.

Acid-Catalyzed and Superacidic Reactions

Extensive research has been conducted to understand the behavior of various organic compounds under strongly acidic and superacidic conditions. These environments can facilitate unique chemical transformations and provide insights into reaction mechanisms. However, a review of available scientific literature reveals a notable absence of specific studies on the acid-catalyzed and superacidic reactions of this compound.

Behavior and Transformations in Brønsted Superacids

There is currently no available research detailing the behavior and transformations of this compound in Brønsted superacids. The high stability of the aromatic ring, coupled with the strong electron-withdrawing effects of both the chlorine atoms and the trifluoromethyl group, likely contributes to a decreased reactivity towards protonation and subsequent reactions in superacidic media. The inductive effects of these substituents significantly reduce the electron density of the benzene ring, making it less susceptible to electrophilic attack by protons.

Hydroarylation and Cyclization Mechanisms in Strongly Acidic Media

Similarly, there is a lack of specific information regarding the hydroarylation and cyclization mechanisms of this compound in strongly acidic media. For such reactions to occur, the aromatic ring would need to act as a nucleophile. However, the aforementioned electron-withdrawing substituents render the benzene ring in this compound highly electron-deficient and thus, a very poor nucleophile. Consequently, it is not expected to readily participate in hydroarylation or cyclization reactions under these conditions.

Further experimental investigation would be necessary to definitively characterize the reactivity of this compound under acid-catalyzed and superacidic conditions.

Spectroscopic and Advanced Structural Characterization of 1,3,5 Trichloro 2 Trifluoromethyl Benzene and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of 1,3,5-Trichloro-2-(trifluoromethyl)benzene and confirming its molecular weight.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.45 g/mol ). bldpharm.com A key feature in the mass spectrum of this compound is the isotopic cluster pattern of the molecular ion. This arises from the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a molecule containing three chlorine atoms, a characteristic pattern of peaks (M⁺, M+2, M+4, M+6) will be observed, with relative intensities that are predictable based on the isotopic abundances. This distinctive pattern provides definitive evidence for the presence of three chlorine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Following a comprehensive search of scientific literature and spectral databases, no specific high-resolution mass spectrometry (HRMS) data for this compound has been found. While the molecular formula of this compound is C₇H₂Cl₃F₃, and its theoretical exact mass can be calculated, experimentally determined HRMS data, which would provide precise mass-to-charge ratio measurements for molecular ion and fragment confirmation, is not publicly available at this time.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A thorough review of spectroscopic databases and scientific publications did not yield any experimental Fourier-Transform Infrared (FTIR) spectra for this compound. Therefore, a detailed analysis of its characteristic absorption bands for functional group identification, such as C-Cl, C-F, and aromatic C-H stretching and bending vibrations, cannot be provided based on available experimental data.

Raman Spectroscopy for Vibrational Mode Analysis

No published Raman spectroscopy data for this compound could be located. As a result, an analysis of its specific vibrational modes, which would offer complementary information to FTIR spectroscopy regarding the molecular structure and symmetry, is not possible from experimental findings.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

There is no evidence of a single-crystal X-ray diffraction study for this compound in the searched scientific literature and crystallographic databases. Consequently, detailed information regarding its solid-state molecular structure, including precise bond lengths, bond angles, and torsion angles, remains undetermined from an experimental standpoint.

Analysis of Intermolecular Interactions and Crystal Packing

As no crystal structure has been reported for this compound, an analysis of its intermolecular interactions and crystal packing arrangement is not feasible. Such an analysis would typically describe non-covalent interactions, such as halogen bonding or π-stacking, which influence the solid-state architecture of the compound.

Conformational Analysis in the Solid State

A comprehensive conformational analysis of this compound in the solid state is currently limited by the absence of publicly available, detailed crystallographic data. Such an analysis fundamentally relies on techniques like single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. This experimental data provides definitive information on bond lengths, bond angles, and, most critically for conformational studies, the torsional or dihedral angles that define the spatial orientation of substituent groups relative to the benzene (B151609) ring.

In the absence of specific experimental data for this compound, a definitive description of its solid-state conformation, including precise torsional angles and a detailed data table of its crystallographic parameters, cannot be provided at this time. Theoretical modeling could offer predictions, but experimental validation through X-ray crystallography remains the standard for characterizing solid-state structures.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the structural and electronic properties of organic molecules, including halogenated benzene (B151609) derivatives.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1,3,5-trichloro-2-(trifluoromethyl)benzene, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Due to the presence of the trifluoromethyl (-CF3) group adjacent to a chlorine atom on the benzene ring, steric hindrance is a significant factor influencing the molecule's conformation. The rotation of the -CF3 group around the C-C bond is a key conformational variable. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer. It is anticipated that the staggered conformations of the fluorine atoms relative to the chlorine atoms and the benzene ring would be energetically favored to minimize steric repulsion.

| Parameter | Calculated Value |

|---|---|

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C-Cl bond length | ~1.73 - 1.75 Å |

| C-C (CF3) bond length | ~1.50 - 1.52 Å |

| C-F bond length | ~1.34 - 1.36 Å |

| C-C-C (ring) bond angle | ~118 - 122° |

| C-C-Cl bond angle | ~119 - 121° |

| C-C-CF3 bond angle | ~120 - 122° |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the C-Cl, C-F, and C-CF3 stretching and bending modes, as well as the vibrations of the benzene ring. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. globalresearchonline.net

A detailed analysis of the vibrational modes can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's intramolecular dynamics. Studies on substituted trifluoromethylbenzenes have helped in assigning the characteristic frequencies for the C-CF3 and C-F vibrational modes. ias.ac.in The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-F Stretch | ~1100 - 1200 | Stretching of the carbon-fluorine bonds in the trifluoromethyl group. |

| C-Cl Stretch | ~700 - 800 | Stretching of the carbon-chlorine bonds. |

| C-CF3 Stretch | ~1300 - 1350 | Stretching of the bond connecting the trifluoromethyl group to the benzene ring. ias.ac.in |

| Aromatic C-C Stretch | ~1400 - 1600 | Stretching vibrations within the benzene ring. |

| CF3 Bend | ~500 - 600 | Bending and deformation modes of the trifluoromethyl group. |

The electronic properties of a molecule, such as its reactivity and spectroscopic behavior, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. wikipedia.org

| Electronic Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Quantum Chemical Modeling

Beyond DFT, other quantum chemical modeling techniques can provide further insights into the behavior of this compound.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP is calculated from the molecule's electron density and represents the electrostatic potential experienced by a positive point charge at various locations around the molecule.

In an MESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the highly electronegative fluorine and chlorine atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms and the carbon atoms of the benzene ring may exhibit more positive potential. The MESP analysis can thus provide a qualitative prediction of how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugation, and other electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

Computational chemists utilize Potential Energy Surface (PES) mapping to visualize the energy of a molecule as its geometry changes. This theoretical tool is crucial for identifying stable molecular structures (local minima), transition states, and the lowest-energy pathways for chemical reactions.

For molecules with rotational flexibility, such as those containing a trifluoromethyl group, PES mapping can elucidate the energy barriers associated with conformational changes. A search for specific PES studies on this compound did not yield detailed public research. However, general principles of PES mapping can be applied. For instance, the rotation of the trifluoromethyl group relative to the benzene ring would be a key feature of its PES. The energy of the molecule would vary as this group rotates, with certain orientations being more energetically favorable than others due to steric hindrance and electronic interactions with the adjacent chlorine atoms.

Table 1: Hypothetical Energy Profile for Trifluoromethyl Group Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Staggered |

| 60 | 3.5 | Eclipsed |

| 120 | 0.0 | Staggered |

| 180 | 3.5 | Eclipsed |

Note: This table is illustrative and not based on published experimental data for this specific molecule.

Advanced Computational Approaches

Reactive molecular dynamics simulations, for example, can be employed to model the decomposition of such compounds under various conditions, revealing bond-breaking and formation processes. These simulations can help predict the byproducts of reactions, which is critical for assessing the environmental impact and developing safe industrial processes.

The synergy between theoretical predictions and experimental data is a cornerstone of modern chemical research. Computational models can predict various molecular properties, such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental results from techniques like X-ray crystallography and infrared spectroscopy.

For instance, a computational study could predict the bond lengths within this compound. These predictions could then be validated against experimental data, providing a measure of the accuracy of the computational model. Discrepancies between theoretical and experimental results can lead to refinements in the computational methods and a deeper understanding of the molecule's behavior.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. This theory is particularly useful for analyzing reactions in organic chemistry.

A MEDT study of this compound would involve analyzing the electron density distribution in the molecule to predict its reactivity. Key aspects of MEDT include the analysis of the topology of the Electron Localization Function (ELF), which helps to visualize chemical bonds and lone pairs, and the use of conceptual DFT-based reactivity indices. These tools can provide a detailed picture of the molecule's electronic structure and how it influences its chemical behavior. While specific MEDT studies on this compound are not widely published, the theory provides a powerful framework for future research.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Organic Synthesis

The strategic placement of reactive chlorine atoms and the property-modifying trifluoromethyl group makes 1,3,5-Trichloro-2-(trifluoromethyl)benzene a versatile starting material for the synthesis of intricate molecular architectures.

Intermediate for Pharmaceutical and Agrochemical Synthesis

In the fields of medicinal and agricultural chemistry, the incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy to enhance efficacy and stability. nbinno.comjelsciences.com The -CF3 group can improve properties such as metabolic resistance, binding affinity, and lipophilicity, which are critical for the biological activity of pharmaceuticals and agrochemicals. nbinno.com

This compound serves as a key intermediate, providing a pre-functionalized aromatic core. Synthetic chemists can leverage the chlorine atoms as handles for further chemical transformations, allowing the attachment of other functional groups to build the final active ingredient. nbinno.com Its stability and defined substitution pattern make it a reliable component for multi-step syntheses where high purity and predictable reactivity are essential. nbinno.com While specific commercial end-products derived directly from this intermediate are detailed in proprietary patents, its utility is well-established within the broader context of developing trifluoromethyl-containing bioactive molecules. googleapis.comjst.go.jpnih.gov

Building Block for Fluoro-Organic Scaffolds

A molecular scaffold is a core structure upon which other molecular fragments are appended to create a diverse library of compounds. This compound is an exemplary building block for constructing novel fluoro-organic scaffolds. bldpharm.com Its utility stems from:

Multiple Reactive Sites: The three chlorine atoms can be selectively or fully substituted, allowing for the controlled, three-dimensional growth of a molecular structure.

Physicochemical Modification: The trifluoromethyl group imparts unique electronic and steric properties to the scaffold, influencing the conformation and biological interactions of the final compounds. researchgate.net

Chemical Stability: The robust nature of the trifluoromethyl-substituted benzene (B151609) ring ensures that the core scaffold remains intact throughout various synthetic operations.

This compound enables the synthesis of complex molecules with precise spatial arrangements of functional groups, which is crucial for applications in drug discovery and materials science. nbinno.com The development of trifluoromethyl-containing peptidomimetics and other complex heterocyclic systems often relies on such versatile fluorinated building blocks. researchgate.net

Use in Specific Reaction Types (e.g., Friedel-Crafts Reactions)

The reactivity of an aromatic ring is profoundly influenced by its substituents. The benzene ring in this compound is substituted with four strongly electron-withdrawing groups (three -Cl, one -CF3). This severe electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions. youtube.com

Consequently, this compound is generally unreactive under the conditions of a Friedel-Crafts reaction, which requires an electron-rich aromatic ring to attack a carbocation or acylium ion electrophile. nih.govlibretexts.org The strong deactivation prevents the reaction from proceeding effectively. youtube.com

However, this pronounced electron-deficient character makes the compound an excellent substrate for an alternative and powerful class of reactions: Nucleophilic Aromatic Substitution (SNAr) . libretexts.orglibretexts.org In an SNAr reaction, a potent nucleophile attacks the electron-poor ring and displaces one of the chlorine atoms (a good leaving group). The presence of the -CF3 group and other chlorine atoms in ortho and para positions helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. libretexts.orglibretexts.org This reactivity is fundamental to its role as a building block, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

| Reaction Type | Reactivity of this compound | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Highly Unreactive | The benzene ring is strongly deactivated by four electron-withdrawing groups (-CF3, 3x -Cl), which destabilizes the positive charge of the reaction intermediate. youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive | The electron-withdrawing groups make the ring electrophilic and stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a chloride ion by a nucleophile. libretexts.orglibretexts.org |

Role in Polymer Chemistry and Material Science

The unique properties conferred by fluorine atoms are highly sought after in materials science for creating robust, high-performance polymers.

Monomer for High-Performance Polymer Synthesis

This compound can function as a monomer or co-monomer in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups into a polymer backbone can significantly enhance key material properties. nasa.gov

This monomer is particularly suited for step-growth polymerization via nucleophilic aromatic substitution. For instance, it can be reacted with bisphenol monomers in the presence of a base. In this reaction, the phenoxide ions act as nucleophiles, displacing the chlorine atoms on the benzene ring to form strong, stable aryl ether linkages. This process yields poly(aryl ether)s, a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. google.comresearchgate.net The resulting polymers would feature pendant trifluoromethyl groups along the chain.

| Property | Enhancement from -CF3 Group | Relevance in High-Performance Polymers |

|---|---|---|

| Thermal Stability | Increased | The high strength of the C-F bond contributes to superior resistance to thermal degradation. nasa.gov |

| Solubility | Improved | The -CF3 group can disrupt polymer chain packing, improving solubility in organic solvents and facilitating processing. nasa.govresearchgate.net |

| Dielectric Constant | Lowered | The low polarizability of the C-F bond results in materials with low dielectric constants, which are valuable for microelectronics. researchgate.net |

| Chemical Resistance | Increased | Fluorinated polymers are known for their inertness to a wide range of chemicals and solvents. nbinno.com |

Applications in Dyes and Advanced Coatings

While this compound is not a dye itself, its derivatives can be incorporated into more complex dye structures. Its primary role in this sector, however, is related to advanced coatings.

Polymers synthesized from fluorinated monomers, such as the poly(aryl ether)s described above, are ideal for formulating high-performance coatings. These coatings are prized for a combination of properties imparted by the fluorine content:

Hydrophobicity and Oleophobicity: Surfaces coated with these polymers repel both water and oils, making them easy to clean and resistant to staining.

Durability: Exceptional thermal stability and chemical inertness translate to coatings that can withstand harsh environmental conditions, including extreme temperatures, UV radiation, and corrosive chemicals. bohrium.com

Low Surface Energy: The fluorinated surfaces reduce friction and prevent adhesion, finding use in non-stick and anti-fouling applications.

Therefore, this compound serves as a foundational monomer for creating the fluoropolymers used in protective and functional coatings for the aerospace, electronics, and chemical industries. nbinno.com

Production of Advanced Materials with Enhanced Thermal Stability and Mechanical Properties

A thorough review of scientific literature and chemical databases does not yield specific research detailing the application of this compound in the production of advanced materials with enhanced thermal stability and mechanical properties. While halogenated and trifluoromethylated benzene derivatives are generally of interest in materials science for their potential to impart properties like chemical resistance and thermal stability, specific studies focusing on this compound for this purpose are not publicly available.

Components in Hard-Coated Films for Optical Devices

Similarly, searches of academic and patent literature did not reveal any instances of this compound being used as a component in the formulation of hard-coated films for optical devices. The development of such coatings is a specialized area where monomers and additives are selected for their ability to contribute to properties like refractive index, abrasion resistance, and clarity. There is no current evidence to suggest that this compound has been investigated or utilized for this application.

Supramolecular Chemistry and Catalysis

The unique substitution pattern of this compound could theoretically make it a candidate for applications in supramolecular chemistry and catalysis, where molecular geometry and electronic properties are crucial.

Building Blocks for Supramolecular Assemblies

Despite its potential as a rigid core structure, there is no documented research indicating that this compound has been employed as a building block for creating supramolecular assemblies. The field of supramolecular chemistry often utilizes molecules with specific recognition sites (e.g., hydrogen bonding motifs) to drive self-assembly, and the utility of this particular compound in that context has not been explored in the available literature.

Components in Organocatalysis and Ligand Design

In the realms of organocatalysis and ligand design for metal-catalyzed reactions, the electronic and steric properties of substituents on an aromatic ring are of paramount importance. However, an extensive search of the chemical literature found no studies where this compound was used as a foundational structure for a catalyst or as a ligand for a metal center.

Abiotic Degradation Pathways

Reactions with Photochemically Produced Hydroxyl Radicals in the Atmosphere

Generating content on these specific areas without supporting data would be speculative and would not meet the required standards of scientific accuracy.

Alternative Available Information

Substantial data is available for the closely related compound, 1,3,5-trichlorobenzene (B151690) . This chemical shares a similar chlorinated benzene structure but lacks the trifluoromethyl group, which can significantly alter a compound's environmental behavior. Should you be interested, an article on the environmental fate and degradation of 1,3,5-trichlorobenzene can be provided, following the same detailed outline.

Environmental Fate and Degradation Studies of 1,3,5 Trichloro 2 Trifluoromethyl Benzene

The environmental persistence and ultimate fate of 1,3,5-Trichloro-2-(trifluoromethyl)benzene are governed by a combination of abiotic and biotic degradation processes. This section details the current understanding of its hydrolysis, microbial and fungal degradation, and the enzymatic pathways involved in its transformation.

Synthesis and Research of Derivatives and Analogues

Structurally Related Halogenated Benzenes

The synthesis and reactivity of halogenated benzenes structurally related to 1,3,5-trichloro-2-(trifluoromethyl)benzene are crucial for comparative studies and for developing new chemical entities. These compounds often serve as building blocks in the synthesis of more complex molecules for various applications.

Synthesis and Reactivity of Polychlorinated (Trifluoromethyl)benzenes

The synthesis of polychlorinated (trifluoromethyl)benzenes can be achieved through various methods, including the direct chlorination of (trifluoromethyl)benzene. For instance, the FeCl₃-catalyzed chlorination of (trifluoromethyl)benzene can yield pentachloro(trifluoromethyl)benzene. However, achieving exhaustive chlorination to produce compounds like perchlorotoluene can be challenging due to steric hindrance from the trifluoromethyl group and surrounding chlorine atoms.

An alternative approach involves using more potent chlorinating agents or different synthetic strategies. Friedel-Crafts condensation reactions have been employed to synthesize highly chlorinated structures, though sometimes with low yields. A notable development in this area is the use of CCl₃F as a trifluoromethylating agent in the presence of AlCl₃, which has been used in the synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes. The reactivity of these compounds is heavily influenced by the strong electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group, making the aromatic ring resistant to electrophilic substitution and susceptible to nucleophilic attack under specific conditions.

Derivatives with Varied Halogen Substitution Patterns (e.g., 1,2,3-Trichloro-5-(trifluoromethyl)benzene)

Derivatives with different arrangements of halogen substituents on the benzene (B151609) ring exhibit distinct physical and chemical properties. The synthesis of 1,2,3-trichloro-5-(trifluoromethyl)benzene, an isomer of the primary compound, highlights the methods used to achieve specific substitution patterns. Its synthesis has been developed through the halogenation and fluorination of m-xylene (B151644) derivatives. The process can involve the radical chlorination of m-xylene to form 1,2,3-trichloro-5-methylbenzene, followed by the replacement of the methyl group with a trifluoromethyl group using fluorinating agents like hydrogen fluoride (B91410) (HF). Optimized processes utilizing catalysts such as anhydrous ferric chloride (FeCl₃) have been reported to achieve high yields, ranging from 78–96%. google.com The arrangement of the three chlorine atoms and the trifluoromethyl group in this isomer creates a strong meta-directing effect, which governs its reactivity in subsequent chemical transformations. google.com

| Compound | Synthesis Precursor | Key Reaction Steps | Catalyst | Reported Yield |

| 1,2,3-Trichloro-5-(trifluoromethyl)benzene | m-Xylene | 1. Radical Chlorination 2. Fluorination | Ferric Chloride (FeCl₃) | 78-96% |

Fluorine-Chlorine Exchange Derivatives (e.g., 1,3,5-Trichloro-2,4,6-trifluorobenzene)

Fluorine-chlorine exchange reactions represent a key strategy for synthesizing mixed halo-aromatic compounds. 1,3,5-Trichloro-2,4,6-trifluorobenzene is a prominent example of a derivative where some chlorine atoms are replaced by fluorine. The synthesis of such compounds can be approached through the catalytic chlorination of fluorinated precursors. For example, a patented method describes the preparation of 2,4,6-trichlorofluorobenzene from 3,5-dichloro-4-fluoronitrobenzene (B1581561) via catalytic chlorination with chlorine gas in the presence of a crown ether catalyst at temperatures between 180-200°C, achieving yields of 94-96.8%. google.com While this illustrates the synthesis of a related compound, the general principle of halogen exchange fluorination often involves treating a polychlorinated aromatic compound with a fluorinating agent, such as KF, sometimes in the presence of a phase-transfer catalyst, to selectively replace chlorine atoms with fluorine. These reactions are synthetically valuable for fine-tuning the electronic properties and lipophilicity of the aromatic ring.

Analogues with Different Perfluoroalkyl Groups

Replacing the trifluoromethyl group with other perfluoroalkyl groups or adding a second trifluoromethyl group creates analogues with potentially enhanced properties, such as increased thermal stability and lipophilicity.

Synthesis and Reactivity of Bis(trifluoromethyl)benzenes

Bis(trifluoromethyl)benzenes are important analogues used as versatile building blocks in organic synthesis. The synthesis of these compounds can be approached in several ways. For instance, 1,3-bis(trifluoromethyl)benzene (B1330116) can be prepared using CCl₃F and AlCl₃ as reagents. An improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene has also been developed, which provides a precursor for further reactions, such as the formation of Grignard reagents. researchgate.net

Another synthetic route involves coupling reactions. The Buchwald–Hartwig coupling of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with various amines (like phenoxazine (B87303) or phenothiazine) in the presence of a palladium catalyst has been used to create donor-acceptor-donor type molecules. researchgate.net The reactivity of bis(trifluoromethyl)benzenes is characterized by the strong electron-withdrawing nature of the two CF₃ groups, which deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, particularly when a suitable leaving group is present. These compounds are frequently used in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. researchgate.netorganic-chemistry.org

| Compound Type | Synthesis Method | Precursors | Key Reagents |

| 1,3-Bis(trifluoromethyl)benzene | Bromination / Grignard Formation | 3,5-Bis(trifluoromethyl)benzene | Bromine, Magnesium |

| Donor-Acceptor-Donor molecules | Buchwald–Hartwig Coupling | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Amines, Palladium catalyst |

| N-Substituted Nitroaniline | Nucleophilic Aromatic Substitution | 3,5-bis(trifluoromethyl)benzylamine (B151408), 1-fluoro-2-nitrobenzene | K₂CO₃ |

Functionalized Derivatives

Direct functionalization of the highly deactivated and sterically hindered this compound ring is challenging. Therefore, research often focuses on synthesizing functionalized analogues by incorporating functional groups onto related, more reactive precursors.

For example, the compound 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene serves as a valuable intermediate. nih.gov The chloromethyl group is a reactive handle that can readily participate in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. nih.gov Similarly, derivatives like N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine are synthesized from precursors such as 3,5-bis(trifluoromethyl)benzylamine through nucleophilic aromatic substitution followed by reduction. organic-chemistry.org This introduces amine functionalities, which are crucial for building larger, more complex molecules, including those with biological activity or applications in materials science. organic-chemistry.org Another example of a functionalized derivative is 1,2,3-trichloro-5-((trifluoromethyl)sulfonyl)benzene, which incorporates a sulfonyl group, further modifying the electronic properties of the aromatic system. These examples demonstrate that while direct derivatization of the parent compound is difficult, a wide range of functionalized analogues can be accessed through multi-step synthetic sequences starting from related building blocks.

Synthesis of Compounds with Additional Functional Groups (e.g., Nitro, Methoxy (B1213986), Phenyl)

The introduction of functional groups such as nitro (NO₂), methoxy (OCH₃), and phenyl (C₆H₅) onto the this compound ring is achieved through various synthetic methodologies. These modifications are crucial for tuning the molecule's chemical properties for specific applications.

Nitro Derivatives: The synthesis of nitro derivatives often involves electrophilic aromatic substitution. For example, the nitration of 1,3,5-trichlorobenzene (B151690) can be accomplished using a nitrating mixture of oleum (B3057394) and fuming nitric acid at elevated temperatures (150 ± 2°C) to yield 1,3,5-trichloro-2,4,6-trinitrobenzene. niscpr.res.in A similar strategy could be adapted for this compound, where the directing effects of the existing substituents would govern the position of nitration. Another approach involves nucleophilic aromatic substitution, where a fluoride or other leaving group on an activated ring is displaced by a nitro-containing nucleophile. mdpi.com The synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a trifluoromethylating reagent, is achieved by nitrating 2-iodobenzoic acid with nitric and sulfuric acid before subsequent transformations. beilstein-journals.org

Methoxy Derivatives: Methoxy groups are typically introduced via nucleophilic substitution of a chlorine atom by a methoxide (B1231860) salt, such as sodium methoxide. However, the synthesis of aryl trifluoromethyl ethers can also be achieved from substituted anisoles through a sequence of chlorination and fluorination. beilstein-journals.org For instance, 1,3,5-trichloro-2-methoxybenzene has been synthesized and its structure analyzed, revealing that steric hindrance from the two ortho-chloro substituents forces the methoxy group to rotate out of the plane of the benzene ring. researchgate.netnih.gov This structural feature is a key determinant of its chemical and physical properties.

Phenyl Derivatives: The introduction of phenyl groups can be accomplished through cross-coupling reactions, such as the Suzuki coupling, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst. researchgate.net Self-condensation of acetophenone (B1666503) and its derivatives, catalyzed by agents like copper(II) chloride, can also yield 1,3,5-triarylbenzene structures. sapub.org Furthermore, compounds like 5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol demonstrate the synthesis of complex molecules where a trifluoromethyl-substituted phenyl ring is a key component. researchgate.net

Table 1: Synthetic Approaches for Functionalized Derivatives

| Functional Group | General Method | Key Reagents | Example Product Class |

| Nitro (-NO₂) ** | Electrophilic Aromatic Substitution | Oleum, Fuming HNO₃ | Polychlorinated Nitroaromatics niscpr.res.in |

| Nitro (-NO₂) ** | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, K₂CO₃ | N-substituted Nitroanilines mdpi.com |

| Methoxy (-OCH₃) | Halex Reaction (from Anisole) | Cl₂, HF/SbCl₅ | Aryl Trifluoromethyl Ethers beilstein-journals.org |

| Phenyl (-C₆H₅) | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Biaryls researchgate.net |

| Phenyl (-C₆H₅) | Self-Condensation | Acetophenone, CuCl₂ | 1,3,5-Triarylbenzenes sapub.org |

Comparative Studies of Reactivity and Electronic Effects in Functionalized Analogues

The addition of functional groups to the this compound framework significantly alters the electron density distribution of the aromatic ring, thereby influencing its reactivity.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect deactivates the benzene ring towards electrophilic aromatic substitution. The three chlorine atoms also contribute to this deactivation through their inductive electron-withdrawal, although their lone pairs can participate in resonance.

Nitro Group: The introduction of an additional nitro group, a powerful electron-withdrawing substituent, would further deactivate the ring. Studies on related hypervalent iodine reagents have shown that adding a nitro group para to the iodine atom can render the scaffold less electron-rich, which was expected to enhance its reactivity as a trifluoromethylating agent. beilstein-journals.org Kinetic studies confirmed that the nitro-containing derivative was nearly an order of magnitude more reactive. beilstein-journals.org

Theoretical approaches, such as modeling potential energy surfaces and calculating molecular electrostatic potentials, are used to quantify and predict the reactivity of these analogues in electrophilic aromatic substitution reactions. nih.gov These studies help in rationalizing how substituents control reaction rates and regioselectivity. nih.gov

Heterocyclic Analogues

Heterocyclic compounds containing a trifluoromethyl group and chlorine atoms, particularly pyridines and triazines, are structurally analogous to this compound. These nitrogen-containing rings exhibit unique reactivity patterns and are of significant interest in medicinal and agricultural chemistry.

Synthesis and Reactivity of Trifluoromethylated Chloropyridines

Trifluoromethylpyridines (TFMPs) are key structural motifs in many active pharmaceutical and agrochemical ingredients. nih.gov The synthesis of chlorinated TFMPs generally follows two main pathways:

Chlorine/Fluorine Exchange: This industrial method often starts with a picoline (methylpyridine) derivative. The methyl group is chlorinated to a trichloromethyl (-CCl₃) group, which is subsequently fluorinated to a trifluoromethyl (-CF₃) group using hydrogen fluoride (HF), often under pressure and in the presence of a metal halide catalyst. nih.govgoogle.com For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand chemical intermediate. nih.gov

Pyridine (B92270) Ring Construction: This approach involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. nih.gov For example, cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles provides a practical route to multi-substituted α-trifluoromethylated pyridines. nih.gov

The reactivity of trifluoromethylated chloropyridines is governed by the strong electron-withdrawing nature of both the -CF₃ group and the chlorine atoms, as well as the inherent electron deficiency of the pyridine ring. This makes the ring susceptible to nucleophilic aromatic substitution, where a chlorine atom can be displaced by a nucleophile. The position of the substituents dictates the reactivity and the site of substitution. These compounds serve as versatile building blocks for more complex molecules. researchoutreach.org

Table 2: Key Trifluoromethylated Chloropyridine Intermediates

| Compound Name | Abbreviation | Synthesis Starting Material | Key Application |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3,5-DCTF | 2-Chloro-5-methylpyridine | Intermediate for crop-protection products nih.gov |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | 3-Picoline | Intermediate for the herbicide fluazifop (B150276) nih.gov |

Trifluoromethylated Triazines and their Derivatives

The 1,3,5-triazine (B166579) (or s-triazine) ring is an electron-deficient heterocycle composed of alternating carbon and nitrogen atoms. The incorporation of trifluoromethyl groups onto this scaffold further enhances its electrophilic character and modulates its biological activity. globalscitechocean.com

The synthesis of trifluoromethyl-substituted triazines can be achieved through several routes:

From Triflic Anhydride (B1165640): The reaction of a nitrile with triflic anhydride or triflic acid can generate an intermediate nitrilium salt, which then reacts with another nitrile to form a 2,4,6-trisubstituted 1,3,5-triazine. acs.org

From Simple Starting Materials: Straightforward protocols exist for preparing di- and trifluoromethyl-s-triazines from commercially available starting materials. researchgate.net For example, trichloromethyl-substituted triazines can be synthesized and subsequently reacted with nucleophiles like amines. researchgate.net

Cycloaddition Reactions: A [3+3] dipolar cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with glycine (B1666218) imines, catalyzed by silver acetate, yields tetrahydrotriazines. These intermediates can then be oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the corresponding trifluoromethylated triazines. thieme-connect.com

The chemistry of these compounds is dominated by the electrophilicity of the triazine ring. The carbon atoms are susceptible to nucleophilic attack, allowing for the displacement of leaving groups (like chlorine) to introduce a variety of functional groups. This reactivity is central to their application in diverse fields, including the development of high-energy materials and pharmaceuticals. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted benzene (B151609) derivatives often relies on multi-step processes that may involve harsh conditions and stoichiometric reagents. Future research is increasingly focused on developing synthetic pathways that are more sustainable, efficient, and economically viable. Traditional methods for producing related compounds, such as the diazotization of 2,4,6-trichloroaniline (B165571) to form 1,3,5-trichlorobenzene (B151690), highlight the need for sensitive temperature and acid concentration control. niscpr.res.in

Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and improving atom economy. This involves exploring novel synthetic strategies that could include:

Direct C-H Functionalization: Developing methods to directly introduce the trifluoromethyl or chloro groups onto a pre-existing benzene core in a highly regioselective manner, thus avoiding multiple protection-deprotection steps.

Flow Chemistry: Utilizing microreactor technology to improve heat and mass transfer, allowing for safer and more controlled reactions, particularly for potentially energetic steps like nitration or fluorination.

Biocatalysis: Investigating enzymatic routes for selective halogenation or other transformations, which can operate under mild conditions with high specificity.

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Precursor Synthesis | Multi-step synthesis from basic feedstocks like aniline, often with stoichiometric reagents. niscpr.res.in | Catalytic routes from more abundant feedstocks; direct functionalization. | Higher atom economy, reduced waste streams. |

| Fluorination | Harsh fluorinating agents (e.g., anhydrous HF). researchgate.net | Late-stage nucleophilic or electrophilic fluorination with safer, more selective reagents. | Improved safety, milder conditions, broader functional group tolerance. |

| Process Control | Batch processing with strict control of temperature and concentration. niscpr.res.in | Continuous flow chemistry. | Enhanced safety, better scalability, and higher purity. |

Exploration of Novel Catalytic Systems for Functionalization

The three chlorine atoms on the 1,3,5-Trichloro-2-(trifluoromethyl)benzene ring are prime sites for post-synthesis modification via cross-coupling reactions. This functionalization is key to incorporating the molecule into larger, more complex structures. Palladium-catalyzed reactions, such as Suzuki and Ullmann couplings, are established methods for forming C-C bonds with precursors like 1,3,5-trichlorobenzene.

The next wave of research will focus on novel catalytic systems that offer greater efficiency, selectivity, and sustainability. Key trends include:

Earth-Abundant Metal Catalysis: Moving away from expensive and rare precious metals like palladium towards catalysts based on copper, iron, or nickel. Copper(II) chloride, for instance, has been demonstrated as a cost-effective catalyst for the self-condensation of ketones to form 1,3,5-triarylbenzenes. sapub.org

Photoredox Catalysis: Using visible light to drive catalytic cycles, enabling reactions to proceed under exceptionally mild conditions and often with unique selectivities that are inaccessible through traditional thermal methods.

Ligand Design: Developing sophisticated ligands that can precisely control the reactivity and selectivity of the metal center. This is crucial for selectively activating one C-Cl bond over another in a controlled sequence.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. The synergy between advanced spectroscopic techniques and high-level computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions involving this compound.

Future research will heavily leverage these techniques to:

In-situ Reaction Monitoring: Employing techniques like real-time NMR and FT-IR spectroscopy to observe reactive intermediates and catalyst resting states directly within the reaction vessel, providing a dynamic picture of the chemical transformation.

Computational Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model reaction pathways, predict transition state energies, and understand the electronic structure of intermediates. ias.ac.inresearchgate.net Such studies can elucidate the roles of catalysts and solvents and predict the outcomes of unknown reactions. For related molecules, computational methods have been used to analyze optimized geometry, frontier orbital energies, and molecular electrostatic potential (MEP) surfaces to predict reactivity. ias.ac.in

Advanced Spectroscopic Characterization: Utilizing techniques like 2D NMR and solid-state NMR to fully characterize the structure of complex derivatives and materials derived from this compound.

| Technique | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling ground-state properties and reaction pathways. researchgate.net | Optimized molecular geometry, vibrational frequencies, reaction energetics. |

| Molecular Electrostatic Potential (MEP) | Visualizing charge distribution and predicting reactive sites. ias.ac.in | Identification of electrophilic and nucleophilic regions. |

| In-situ FT-IR/NMR | Real-time monitoring of reaction progress. | Detection of transient intermediates, kinetic profiling. |

| Time-Dependent DFT (TD-DFT) | Studying excited-state properties. | Prediction of UV-Vis spectra, understanding photochemical pathways. |

Design of Next-Generation Materials Leveraging Unique Electronic Properties

The presence of four strong electron-withdrawing groups (three -Cl, one -CF₃) renders the aromatic ring of this compound highly electron-deficient. This distinct electronic character is a key feature that can be harnessed in the design of advanced materials.

Emerging trends in this area are directed towards:

Organic Electronics: Incorporating this unit as an electron-acceptor building block in conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

High-Performance Polymers: Using functionalized derivatives of this compound as monomers to create polymers with exceptional thermal stability, chemical resistance, and specific dielectric properties. Research on analogous chlorinated compounds has shown their utility in synthesizing polymers with enhanced thermal and mechanical properties.

Liquid Crystals: Designing discotic liquid crystals where the electron-deficient core can promote specific intermolecular interactions (e.g., π-π stacking), leading to self-assembly into columnar phases suitable for charge transport applications.

Deeper Understanding of Environmental Transformation Pathways for Enhanced Remediation Strategies

The environmental fate of halogenated organic compounds is a significant concern due to their potential for persistence and bioaccumulation. ontosight.ai Trichlorobenzenes are known to biodegrade slowly, often through reductive dechlorination under anaerobic conditions, which produces less chlorinated congeners. cdc.gov Furthermore, trifluoromethylated aromatic compounds can undergo photolytic degradation to form persistent byproducts like trifluoroacetic acid (TFA). researchgate.net

A critical area for future research is to thoroughly investigate the environmental behavior of this compound. This includes:

Identifying Degradation Products: Characterizing the full range of intermediates and final products formed under various environmental conditions (aerobic, anaerobic, photolytic).

Elucidating Microbial Pathways: Isolating and identifying microorganisms capable of degrading the compound and mapping the specific enzymatic pathways involved.

Developing Advanced Remediation Technologies: Designing advanced oxidation processes (AOPs), photocatalytic systems, or bioremediation strategies tailored to efficiently and completely break down this compound and its potential byproducts into benign substances.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of 1,3,5-Trichloro-2-(trifluoromethyl)benzene for structural confirmation?

- Methodology : Use nuclear magnetic resonance (NMR) to analyze the electronic environment of the benzene ring. is critical for identifying the trifluoromethyl group’s chemical shift, while can reveal coupling patterns between adjacent substituents. Infrared (IR) spectroscopy helps detect C-F (1100–1000 cm) and C-Cl (750–550 cm) stretching vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns due to chlorine and fluorine .

Q. How does the electronic environment of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology : The trifluoromethyl group (-CF) is electron-withdrawing via inductive effects, deactivating the benzene ring and directing electrophiles to meta positions relative to itself. Chlorine substituents, also deactivating but less so than -CF, compete for directing effects. Computational studies (e.g., density functional theory) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves monitoring reaction products under controlled conditions (e.g., nitration or sulfonation) .

Advanced Research Questions

Q. What strategies are effective in synthesizing this compound while minimizing polychlorinated byproducts?

- Methodology :

- Stepwise halogenation : Introduce chlorine substituents first via Friedel-Crafts chlorination, followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane, TMSCF) under catalytic conditions.

- Selective catalysis : Use Lewis acids like FeCl to control chlorination regiochemistry. Monitor reaction progress with GC-MS to detect early-stage intermediates and optimize stoichiometry .

Q. How can computational chemistry predict the regioselectivity of nucleophilic aromatic substitution in this compound derivatives?

- Methodology :

- Molecular orbital analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The LUMO energy level indicates susceptibility to nucleophilic attack.

- Transition state modeling : Use software like Gaussian or ORCA to simulate reaction pathways. Compare activation energies for substitution at different positions (e.g., para vs. meta to -CF) .

Q. What analytical techniques resolve contradictions in reported solubility data of halogenated benzene derivatives like this compound?

- Methodology :

- Standardized protocols : Use OECD guidelines for solubility testing, ensuring consistent temperature (e.g., 25°C) and solvent purity.

- Chromatographic validation : Employ reverse-phase HPLC with UV detection to quantify solubility limits. Cross-reference with gravimetric analysis to confirm mass balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.